Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate
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Overview
Description
Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate is a chemical compound with the molecular formula C18H21O7P. It is known for its unique structure, which includes two 4-methoxyphenoxy groups attached to a phosphorylacetate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate typically involves the reaction of ethyl bromoacetate with bis(4-methoxyphenoxy)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphoryl transfer.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a phosphoryl donor in biochemical reactions, influencing various cellular pathways. Its effects are mediated through the formation of phosphorylated intermediates, which can modulate enzyme activity and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl bis(2,2,2-trifluoroethoxy)phosphinyl acetate
- Ethyl [bis(2-methylphenoxy)phosphoryl]acetate
Uniqueness
Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate is unique due to its specific substitution pattern with 4-methoxyphenoxy groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
188945-30-4 |
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Molecular Formula |
C18H21O7P |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate |
InChI |
InChI=1S/C18H21O7P/c1-4-23-18(19)13-26(20,24-16-9-5-14(21-2)6-10-16)25-17-11-7-15(22-3)8-12-17/h5-12H,4,13H2,1-3H3 |
InChI Key |
HFEDZMDEJBFZKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CP(=O)(OC1=CC=C(C=C1)OC)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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